2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with ethyl, m-tolyl, and a 4-(4-methoxyphenyl)piperazine moiety.
Properties
IUPAC Name |
2-ethyl-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-4-21-26-25-30(27-21)24(31)23(33-25)22(18-7-5-6-17(2)16-18)29-14-12-28(13-15-29)19-8-10-20(32-3)11-9-19/h5-11,16,22,31H,4,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQQLZFXSLARDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as piperazine derivatives, have been found to modulate the pharmacokinetic properties of a drug substance. They are used in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
Piperazine derivatives, which share a similar structure, are known to interact with various targets to modulate their activity. This interaction can lead to changes in the target’s function, which can have therapeutic effects.
Biochemical Pathways
Given the wide range of applications for piperazine derivatives, it’s likely that this compound could affect multiple pathways.
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance. This suggests that this compound could have favorable ADME properties, which would impact its bioavailability.
Result of Action
Piperazine derivatives have been found to exhibit a variety of effects, including antibacterial activity. This suggests that this compound could have similar effects.
Biological Activity
The compound 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a complex structure with potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of the piperazine moiety is significant as it often contributes to the modulation of neurotransmitter systems.
Structural Formula
The structural formula can be represented as follows:
This indicates the presence of various functional groups that may influence its biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, benzothiazole derivatives have shown moderate to good activity against various bacterial strains and fungi. The thiazole ring in our compound is hypothesized to enhance such activities due to its electron-withdrawing nature, which may increase the potency of the compound against microbial targets .
Anticancer Properties
The thiazolo[3,2-b][1,2,4]triazole derivatives have been evaluated for their anticancer activities. In particular, studies have shown that compounds with similar scaffolds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of piperazine and methoxyphenyl groups may further enhance these effects by facilitating interactions with specific receptors or enzymes involved in tumor growth .
Neuropharmacological Effects
Given the piperazine component, this compound may interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. Research on related piperazine derivatives has demonstrated their potential as selective ligands for dopamine receptors, which are crucial in treating disorders like schizophrenia and depression .
Enzyme Inhibition
The compound's biological activity may also be attributed to its ability to inhibit specific enzymes. For example, inhibition of acetylcholinesterase (AChE) has been a focus in related compounds for their potential in treating neurodegenerative diseases like Alzheimer's .
Receptor Binding Affinity
Studies have shown that similar compounds exhibit varying affinities for dopamine receptors (D2 and D3). Understanding the binding affinity of this compound could provide insights into its therapeutic potential in psychiatric disorders .
Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazole derivatives against common pathogens. The findings indicated that certain modifications in the structure significantly enhanced antimicrobial efficacy. The tested compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives of thiazolo-triazoles were tested against various cancer cell lines. Results showed significant cytotoxic effects at low micromolar concentrations, suggesting that structural features like the methoxy group play a critical role in enhancing bioactivity .
Study 3: Neuropharmacological Assessment
A pharmacological study assessed the effects of related piperazine-containing compounds on behavioral models of anxiety and depression. The results indicated that these compounds could modulate serotonin levels effectively, leading to anxiolytic effects in animal models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Moderate to good against bacteria | |
| Anticancer | Significant cytotoxicity | |
| Neuropharmacological | Modulation of serotonin levels |
Table 2: Structure-Activity Relationship (SAR)
Scientific Research Applications
Introduction to 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
The compound 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, focusing on its pharmacological properties, synthesis methods, and case studies that highlight its efficacy.
Key Features
- Thiazolo[3,2-b][1,2,4]triazole : This core structure is associated with various biological activities, including antifungal and anticancer properties.
- Piperazine Derivative : The piperazine moiety enhances the compound's interaction with biological targets, particularly in the central nervous system.
Medicinal Chemistry
The compound has been studied for its potential as an antidepressant and anxiolytic agent due to its structural similarity to known piperazine-based drugs. Research indicates that modifications in the piperazine ring can significantly influence the pharmacological profile of these compounds.
Case Study: Antidepressant Activity
In a study examining various piperazine derivatives, it was found that compounds similar to 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibited significant serotonin receptor affinity. This suggests potential use in treating mood disorders .
Anticancer Research
Research has also explored the compound's effectiveness against certain cancer cell lines. The thiazolo-triazole framework is believed to contribute to its ability to inhibit tumor growth.
Case Study: Cytotoxicity Assay
In vitro studies demonstrated that this compound showed cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating effective concentrations that inhibit cell proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated effectiveness against various bacterial strains.
Case Study: Antimicrobial Testing
A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at varying concentrations, highlighting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Key Observations :
- The piperazine moiety in the target compound is a common feature in analogs with demonstrated bioactivity, such as antifungal agents targeting 14α-demethylase .
- The m-tolyl group (meta-methylphenyl) is structurally analogous to substituents in D9 (), which showed enhanced binding in quinoline derivatives due to hydrophobic interactions .
- Melting Points : Piperazine-containing analogs in exhibit melting points between 189–250°C, suggesting the target compound’s melting point aligns with this range .
Q & A
Basic: What synthetic strategies are employed for the preparation of this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis involves a multi-step approach:
- Step 1 : Condensation of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one using sodium hydride in toluene to form ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate .
- Step 2 : Reaction with hydrazine hydrate to generate ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate, followed by cyclization to form 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol .
- Step 3 : Final coupling with aromatic carboxylic acids in phosphorus oxychloride to yield the target compound .
Key Intermediates : Ethyl pyrazole carboxylate derivatives and triazole-thiol intermediates are critical for structural diversification.
Basic: How is the structural integrity and purity of the compound confirmed during synthesis?
Methodological Answer:
- 1H NMR and IR Spectroscopy : Used to confirm functional groups (e.g., methoxy, triazole) and regiochemistry .
- Elemental Analysis : Quantifies C, H, N, S composition (e.g., deviations <0.4% indicate purity; see Table 1 in ) .
- HPLC : Determines purity (>95% required for pharmacological assays) .
Advanced: How can reaction conditions be optimized to improve yields during the final coupling step?
Methodological Answer:
- Solvent Selection : Phosphorus oxychloride is essential for activating carboxylic acids; anhydrous conditions prevent side reactions .
- Temperature Control : Maintain 80–90°C to balance reaction rate and decomposition .
- Stoichiometry : A 1.2:1 molar ratio of triazole-thiol to carboxylic acid minimizes unreacted starting material .
Yield Optimization : Pilot reactions with real-time monitoring (e.g., TLC) are recommended to identify optimal parameters.
Advanced: How are contradictions in spectral data (e.g., unexpected NMR shifts) resolved during structural elucidation?
Methodological Answer:
- Comparative Analysis : Cross-reference with analogous compounds (e.g., triazolo-thiadiazoles) to identify typical chemical shifts for methoxyphenyl or piperazine moieties .
- 2D NMR Techniques : Use COSY and HSQC to assign overlapping proton signals, particularly in aromatic regions .
- Computational Validation : DFT calculations predict NMR shifts for proposed structures, aiding in resolving ambiguities .
Advanced: What computational methods are used to assess the compound’s biological potential, and how are docking results interpreted?
Methodological Answer:
- Molecular Docking : Performed against target enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6) using AutoDock Vina .
- Scoring Metrics : Binding energy (ΔG ≤ -8 kcal/mol suggests strong inhibition) and hydrogen-bonding interactions with catalytic residues (e.g., His310 in 3LD6) .
- Validation : Compare docking poses with known inhibitors (e.g., fluconazole) to assess competitive binding potential .
Advanced: How can substituent variations (e.g., R-groups on the triazole ring) impact antifungal activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- In Vitro Testing : Use standardized MIC assays against Candida albicans to rank derivatives .
Basic: What analytical techniques are prioritized for assessing physicochemical properties?
Methodological Answer:
- LogP Determination : Reverse-phase HPLC to estimate lipophilicity, critical for bioavailability .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for formulation) .
- Solubility Screening : Use phosphate-buffered saline (PBS) and DMSO to guide solvent selection for bioassays .
Advanced: How are impurities arising from incomplete cyclization addressed during purification?
Methodological Answer:
- Chromatographic Methods : Column chromatography with silica gel (ethyl acetate:hexane, 3:7) removes uncyclized thiol intermediates .
- Recrystallization : Use ethanol-DMF (1:1) to isolate pure crystals; monitor by HPLC for residual impurities (<2%) .
Advanced: What strategies are employed to correlate physicochemical properties with in vitro activity?
Methodological Answer:
- Multivariate Analysis : Principal Component Analysis (PCA) links descriptors (e.g., LogP, polar surface area) to MIC values .
- In Silico Profiling : QSAR models trained on triazole derivatives predict optimal substituents for target engagement .
Advanced: How can synthetic byproducts (e.g., regioisomers) be identified and minimized?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
